

# Application Notes and Protocols: I2959 in Methacrylated Hyaluronic Acid (MeHA) Hydrogels

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Compound of Interest		
Compound Name:	12959	
Cat. No.:	B025239	Get Quote

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Methacrylated hyaluronic acid (MeHA) hydrogels are extensively utilized in a variety of biomedical fields, including tissue engineering, regenerative medicine, drug delivery, and as 3D in vitro models for cancer research.[1] The photocrosslinking of MeHA, facilitated by a photoinitiator such as Irgacure 2959 (I2959), enables the formation of hydrogels with tunable physicochemical properties. This allows for the creation of environments that can mimic the native extracellular matrix (ECM). This document provides detailed application notes and protocols for the use of I2959 in the preparation and characterization of MeHA hydrogels, offering a guide for researchers in the field.

## **Data Presentation**

The following tables summarize quantitative data on how various parameters influence the properties of MeHA hydrogels crosslinked with Irgacure 2959.

Table 1: Effect of MeHA Concentration and UV Exposure Time on Elastic Modulus



MeHA Concentration (% w/v)	UV Exposure Time (min)	Elastic Modulus (kPa)	Reference
1	1	~10	[2]
1	2	~20	[2]
3	1	~30	[2]
3	2	~70	[2]

Table 2: Effect of Irgacure 2959 Concentration on Hydrogel Properties



Hydrogel System	I2959 Concentration (% w/v)	Property Measured	Observation	Reference
Chitosan- Carrageenan	0, 1, 2, 3, 4	Swelling Ratio	No significant effect observed.	[3]
Chitosan- Alginate	4	Swelling Degree	Swelling was reduced with an increased I2959 concentration.	[4]
Methacrylated Collagen	0.02 and 0.1	Swelling Ratio	A significant decrease in swelling was noted with the addition of I2959.	[5]
Methacrylated Collagen	0.02	Compressive Modulus	A slight, but not statistically significant, increase was observed.	[5]
Methacrylated Collagen	0.1	Compressive Modulus	A significant increase in compressive modulus was measured.	[5]

Table 3: Cell Viability in Hydrogels with Irgacure 2959



Cell Type	I2959 Concentration (% w/v)	Observation	Reference
Human Aortic Smooth Muscle Cells	< 0.02	No significant decrease in cell survival was reported.	[6]
Human Aortic Smooth Muscle Cells	> 0.02	Cytotoxicity increased with higher concentrations of 12959.	[6]
Various Mammalian Cell Lines	Not specified	Minimal toxicity was observed across a broad range of cell types.	
Saos-2 cells in Methacrylated Collagen	0.1	The photoinitiator was found to be highly cytotoxic at this concentration.	[5]
Mesenchymal Stem Cells in Methacrylated Collagen	Not specified	Lower cell viability was observed when compared to the LAP photoinitiator.	[3]

# Experimental Protocols Protocol 1: Preparation of MeHA Hydrogels using Irgacure 2959

### Materials:

- Sodium hyaluronate (HA)
- Methacrylic anhydride (MA)



- Irgacure 2959 photoinitiator
- Phosphate-buffered saline (PBS)
- Triethanolamine (TEOA)
- Ethanol
- Dialysis tubing (MWCO 6-8 kDa)
- UV lamp (350-365 nm)

#### Procedure:

- Methacrylation of Hyaluronic Acid (MeHA Synthesis):
  - Dissolve sodium hyaluronate in deionized water to a concentration of 1% (w/v).
  - Adjust the pH of the solution to between 8.0 and 8.5.
  - Cool the solution to 4°C using an ice bath.
  - Add methacrylic anhydride to the HA solution dropwise while maintaining constant stirring.
  - Allow the reaction to proceed for 24 hours at 4°C with continuous stirring.
  - Terminate the reaction by dialyzing the solution against deionized water for a minimum of 48 hours, using dialysis tubing with a molecular weight cut-off (MWCO) of 6-8 kDa.
  - Lyophilize (freeze-dry) the dialyzed solution to obtain a powdered form of MeHA.
- Hydrogel Preparation and Photocrosslinking:
  - Dissolve the lyophilized MeHA in PBS containing 0.2 M TEOA to achieve the desired concentration (e.g., 1-3% w/v).[2]
  - Prepare a stock solution of Irgacure 2959 in 100% ethanol (e.g., 10% w/v).[2]



- Add the Irgacure 2959 stock solution to the MeHA solution to reach the desired final concentration (e.g., 0.05% v/v).[2]
- Pipette the MeHA/**I2959** solution into a mold of the desired shape and dimensions.
- Expose the solution to UV light (e.g., 350 nm, 4 mW/cm²) for a specified duration (e.g., 1-10 minutes) to initiate photocrosslinking.[2]
- Following crosslinking, wash the resulting hydrogel three times with sterile PBS or cell culture medium to remove any unreacted components.[2]

# **Protocol 2: Characterization of MeHA Hydrogels**

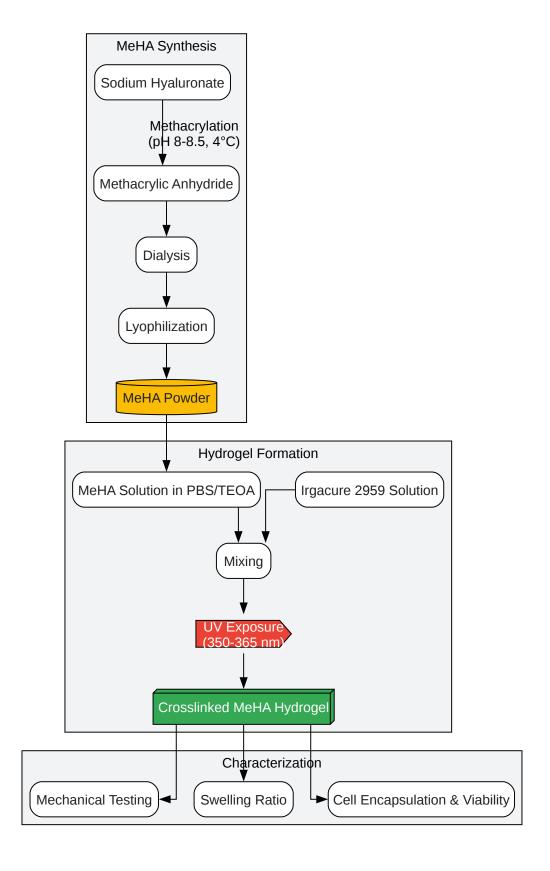
- 1. Mechanical Testing (Elastic Modulus):
- Prepare disc-shaped hydrogels as described in Protocol 1.
- Utilize a mechanical testing instrument, such as an atomic force microscope (AFM) or a compression tester, to measure the elastic modulus.
- For compression testing, apply a uniaxial compressive force to the hydrogel and measure the resultant strain. The elastic modulus can be determined from the slope of the stress-strain curve within the linear elastic region.
- 2. Swelling Ratio Measurement:
- Prepare hydrogel discs and determine their initial dry weight (W dry) by lyophilization.
- Immerse the dried hydrogels in PBS at 37°C.
- At predetermined time points, remove the hydrogels, gently blot the surface to eliminate excess water, and record the swollen weight (W\_swollen).
- The swelling ratio can be calculated using the formula:
  - Swelling Ratio = (W\_swollen W\_dry) / W\_dry
- 3. Cell Encapsulation and Viability Assay:



- Prepare a sterile solution of MeHA/12959 as outlined in Protocol 1.
- Resuspend the desired cell type in the MeHA/I2959 solution to achieve the target cell density.
- Pipette the cell-laden solution into an appropriate mold.
- Photocrosslink the hydrogel using UV light, ensuring that the exposure time and intensity are optimized to minimize potential cytotoxicity.
- After crosslinking, culture the cell-laden hydrogels in a suitable cell culture medium.
- Assess cell viability at desired time intervals using a live/dead staining assay (e.g., Calcein AM/Ethidium Homodimer-1) in conjunction with fluorescence microscopy.

# Visualizations Signaling Pathways and Workflows

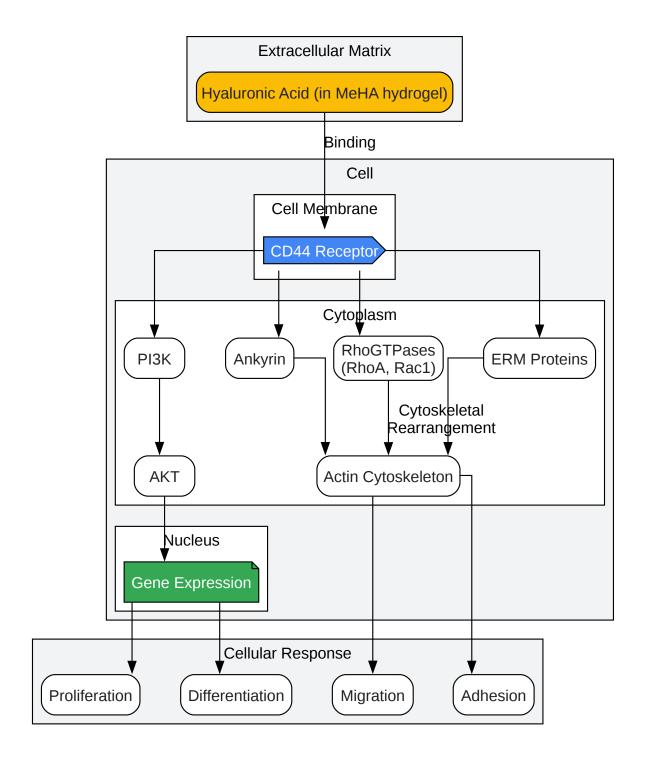




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Caption: Experimental workflow for the synthesis and characterization of MeHA hydrogels.





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Caption: Hyaluronic acid-CD44 signaling pathway.[6]



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